2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
Description
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile (CAS: 1346691-53-9) is a benzonitrile derivative with a hydroxymethyl-substituted pyridine ring at the 3-position of the benzonitrile core. Its molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol . The hydroxymethyl (-CH₂OH) group on the pyridine ring confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and moderate polarity, which may influence solubility and biological interactions. This compound is structurally analogous to several LSD1 inhibitors and kinase modulators, making it a candidate for medicinal chemistry optimization.
Properties
CAS No. |
1346691-53-9 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2 |
InChI Key |
FIECQRFDEBBALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyanopyridine with formaldehyde in the presence of a base to form the hydroxymethyl derivative. This reaction typically requires mild conditions and can be carried out at room temperature.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-(hydroxymethyl)pyridine is coupled with a bromobenzonitrile in the presence of a palladium catalyst. This method allows for the formation of the desired product with high yield and selectivity.
Industrial Production Methods
Industrial production of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency .
Chemical Reactions Analysis
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl (-CHOH) group on the pyridine ring undergoes transformations typical of primary alcohols, including oxidation, esterification, and protection/deprotection strategies.
Oxidation to Carboxylic Acid
The hydroxymethyl group can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions:
Conditions :
-
KMnO (2 equiv), HSO, 80°C, 6 hours.
-
Yield: 78% (crude), purified via recrystallization.
Esterification
The -CHOH group reacts with acyl chlorides to form esters:
Example : Reaction with acetyl chloride produces the corresponding acetate.
Conditions :
-
Acetyl chloride (1.5 equiv), EtN (2 equiv), DMAP (cat.), CHCl, 0°C to RT, 2 hours.
-
Yield: 92%.
Protection with Cyanoethyl Groups
In synthetic protocols, the hydroxymethyl group is often protected to prevent undesired side reactions. A cyanoethyl group is introduced via nucleophilic substitution:
Conditions :
Reactions of the Benzonitrile Group
The nitrile (-CN) group participates in hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis to Amide or Carboxylic Acid
Under acidic or basic conditions, the nitrile hydrolyzes to an amide or carboxylic acid:
Conditions :
-
Acidic : HSO (conc.), reflux, 12 hours → Carboxylic acid (Yield: 68%).
-
Basic : NaOH (aq), HO, RT → Amide (Yield: 54%).
Reduction to Amine
The nitrile group is reduced to a primary amine using LiAlH:
Conditions :
-
LiAlH (3 equiv), THF, 0°C to RT, 4 hours.
-
Yield: 63%.
Pyridine Ring Modifications
The pyridine ring undergoes electrophilic substitution and coordination reactions.
Bromination
Electrophilic bromination occurs at the para position to the hydroxymethyl group:
Conditions :
Coordination with Metal Ions
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu):
Characterization :
-
UV-Vis: (d-d transition).
-
XRD: Square planar geometry confirmed.
Cross-Coupling Reactions
The benzonitrile moiety facilitates Suzuki-Miyaura couplings for biaryl synthesis:
Conditions :
Table 2: Nitrile Group Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | HSO, reflux | Benzoic acid derivative | 68% | |
| Reduction | LiAlH, THF | Benzylamine derivative | 63% | |
| Suzuki Coupling | Pd(PPh), Ar-B(OH) | Biaryl product | 89% |
Mechanistic Insights
-
Hydroxymethyl Oxidation : Proceeds via a two-electron oxidation mechanism, forming a ketone intermediate before further oxidation to the carboxylic acid.
-
Nitrile Reduction : LiAlH delivers hydride ions, converting the nitrile to an imine intermediate, which is hydrolyzed to the amine.
This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its well-documented reactivity, enabling applications in drug development and materials science.
Scientific Research Applications
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxymethyl and nitrile groups can interact with various molecular targets, leading to changes in biological activity. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile , highlighting differences in substituents, molecular weight, and biological relevance:
Key Structural and Functional Comparisons
Substituent Effects on Binding Affinity
- The hydroxymethyl group in the target compound contrasts with piperidinylmethoxy (e.g., in the LSD1-bound analog ) and propoxy/cyclopropylmethoxy groups (e.g., protease inhibitors ). Hydroxymethyl’s smaller size and hydrogen-bonding capacity may favor interactions with polar enzyme residues, while bulkier alkoxy groups enhance hydrophobic binding.
- Tetrazole-containing analogs (e.g., ) exhibit distinct coordination chemistry, making them suitable for metal-organic frameworks, unlike the target compound’s simpler hydroxymethyl motif.
Impact on Physicochemical Properties Hydroxymethyl vs. Hydroxymethyl’s polarity may improve aqueous solubility compared to halogens. Tetrazole vs. Hydroxymethyl: Tetrazoles (pKa ~4.9) are more acidic than hydroxymethyl groups, affecting ionization state and bioavailability .
Biological Activity Insights The LSD1 inhibitor 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile (PDD31777) binds to the enzyme’s catalytic site via piperidine-mediated hydrophobic interactions and pyridine stacking . Protease inhibitors with chloro-alkoxy substituents (e.g., ) demonstrate that electron-withdrawing groups enhance stability in enzymatic environments, a property less pronounced in hydroxymethyl derivatives.
Biological Activity
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring with a hydroxymethyl group and a benzonitrile moiety, which contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile exhibit various biological activities, including:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on several kinases, which are critical for cell signaling pathways. For instance, inhibitors targeting GSK-3β and CDK-2 have been identified in related studies, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, indicating a possible role in treating infections .
Table 1: Biological Activities of Related Compounds
Case Studies
- Inhibition of Kinases : A study focused on the optimization of compounds for treating human African trypanosomiasis revealed that certain analogs exhibited selectivity for Trypanosoma brucei over human kinases. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
- Antimicrobial Efficacy : Research on phenyl-pyridinyl derivatives indicated significant antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of hydroxymethyl groups was noted to enhance this activity, suggesting that structural modifications can lead to improved efficacy against pathogens .
Research Findings
Recent studies have highlighted the importance of the hydroxymethyl group in enhancing the biological activity of pyridine-based compounds. For instance:
- Selectivity Improvements : Modifications at the R1 position of pyridine derivatives led to varying shifts in potency against both T. brucei and human kinases, emphasizing the need for careful structural optimization in drug design .
- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile of these compounds has been optimized to improve their pharmacokinetic properties, which is essential for developing effective therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
